1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine hydrochloride
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Overview
Description
1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine hydrochloride is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
It is known that pyrazole derivatives can have significant effects on various biochemical pathways due to their broad range of chemical and biological properties .
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it may have favorable pharmacokinetic properties .
Result of Action
The compound has shown potent antileishmanial and antimalarial activities. For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity that was significantly more active than the standard drugs .
Preparation Methods
The synthesis of 1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine hydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting with the preparation of 1,3-dimethyl-1H-pyrazole. This intermediate is then subjected to a series of reactions, including alkylation and amination, to introduce the desired functional groups.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors and automated systems to optimize the reaction conditions and scale up the production process efficiently
Chemical Reactions Analysis
1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature and pressure, are optimized based on the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems, which are important in the development of new materials and pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products
Comparison with Similar Compounds
1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine hydrochloride can be compared with other similar compounds:
Properties
IUPAC Name |
1-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5.ClH/c1-7-8(4-13(2)12-7)5-14-6-9(10)3-11-14;/h3-4,6H,5,10H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQNCAGPVSYIRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2C=C(C=N2)N)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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